Cas no 2649064-29-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate structure
2649064-29-7 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate
CAS No:2649064-29-7
MF:C15H11N3O4S
Molecular Weight:329.330541849136
CID:6494414
PubChem ID:165724410

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate
    • 2649064-29-7
    • EN300-6515662
    • インチ: 1S/C15H11N3O4S/c19-12(7-9-8-23-15-16-5-6-17(9)15)22-18-13(20)10-3-1-2-4-11(10)14(18)21/h1-4,8H,5-7H2
    • InChIKey: SEFHSZBNWSDTRN-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(=O)ON2C(C3C=CC=CC=3C2=O)=O)N2C1=NCC2

計算された属性

  • 精确分子量: 329.04702701g/mol
  • 同位素质量: 329.04702701g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 621
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.8
  • トポロジー分子極性表面積: 105Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6515662-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate
2649064-29-7 95.0%
0.1g
$212.0 2025-03-14
Enamine
EN300-6515662-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate
2649064-29-7 95.0%
0.5g
$232.0 2025-03-14
Enamine
EN300-6515662-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate
2649064-29-7 95.0%
5.0g
$701.0 2025-03-14
Enamine
EN300-6515662-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate
2649064-29-7 95.0%
10.0g
$1040.0 2025-03-14
Enamine
EN300-6515662-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate
2649064-29-7 95.0%
0.05g
$202.0 2025-03-14
Enamine
EN300-6515662-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate
2649064-29-7 95.0%
0.25g
$222.0 2025-03-14
Enamine
EN300-6515662-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate
2649064-29-7 95.0%
1.0g
$241.0 2025-03-14
Enamine
EN300-6515662-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate
2649064-29-7 95.0%
2.5g
$474.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetateに関する追加情報

Comprehensive Guide to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate (CAS No. 2649064-29-7)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate (CAS No. 2649064-29-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining an isoindole-1,3-dione moiety with an imidazo[2,1-b][1,3]thiazole acetic acid ester, making it a versatile intermediate for drug discovery and development.

The 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl group is known for its role in enhancing the pharmacological properties of bioactive molecules, while the imidazo[2,1-b][1,3]thiazole scaffold is frequently explored for its antimicrobial and anti-inflammatory potential. Researchers are particularly interested in this compound due to its potential applications in designing novel small-molecule inhibitors and enzyme modulators.

In recent years, the demand for heterocyclic compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate has surged, driven by advancements in targeted drug delivery and precision medicine. Its structural complexity allows for fine-tuning of pharmacokinetic properties, making it a valuable candidate for cancer therapeutics and neurodegenerative disease research.

One of the most frequently asked questions about this compound is its synthetic route and scalability. The synthesis typically involves multi-step organic reactions, including esterification and cyclization, to achieve high purity. Laboratories specializing in custom synthesis often optimize these processes to meet the needs of pharmaceutical developers.

Another area of interest is the compound's solubility and stability under various conditions. Researchers emphasize the importance of formulation optimization to enhance its bioavailability, especially for oral administration. Recent studies have explored its compatibility with nanocarriers and liposomal delivery systems to improve therapeutic outcomes.

From a commercial perspective, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate is available through specialized chemical suppliers, often in milligram to gram quantities for research purposes. Pricing varies based on purity and supplier reliability, with analytical certification (e.g., HPLC, NMR) being a critical factor for procurement.

Given the growing interest in structure-activity relationship (SAR) studies, this compound serves as a key building block for medicinal chemists. Its derivatives are being evaluated for kinase inhibition and receptor binding activities, aligning with trends in personalized medicine and biomarker discovery.

In summary, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate (CAS No. 2649064-29-7) represents a cutting-edge tool in modern drug development. Its multifaceted applications and adaptability to high-throughput screening underscore its relevance in both academic and industrial research settings.

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